Pyro-L-glutaminyl-L-glutamine
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Overview
Description
Preparation Methods
The synthesis of Pyro-L-glutaminyl-L-glutamine involves the formal condensation of L-pyroglutamine and L-glutamine. This process can be carried out using liquid chromatography-mass spectrometry (LC-MS) analysis, where N-terminal glutamine and glutamic acid residues in proteins or peptides cyclize to pyroglutamic acid during the analysis .
Chemical Reactions Analysis
Pyro-L-glutaminyl-L-glutamine undergoes various chemical reactions, including cyclization and condensation reactions. During LC-MS analysis, free glutamine and glutamic acid cyclize to pyroglutamic acid in the electrospray ionization source . The compound can also form by-products such as pyroglutamylglutamine diketopiperazine during the condensation of pyroglutamic acid active ester with C-protected glutaminyl derivatives . Common reagents used in these reactions include isotopic internal standards to correct for in-source pyroglutamic acid formation .
Scientific Research Applications
Pyro-L-glutaminyl-L-glutamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In metabolomics and metabolism research, it is used to study the circadian metabolome and the role of metabolites in human physiology . The compound is also relevant in cancer research, where it serves as a precursor for the synthesis of glutamic acid and other important metabolites . Additionally, it has applications in the food industry, where it is used to enhance the flavor of foods and improve the functional properties of proteins .
Mechanism of Action
The mechanism of action of Pyro-L-glutaminyl-L-glutamine involves the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This reaction is catalyzed by enzymes such as L-glutaminases, which hydrolyze free L-glutamine in solution . The compound also plays a role in various metabolic pathways, including the tricarboxylic acid cycle and the synthesis of pyrimidines and fatty acids .
Comparison with Similar Compounds
Pyro-L-glutaminyl-L-glutamine is similar to other dipeptides such as pyroglutamylglutamine and pyroglutamylasparagine . These compounds share similar structural features and undergo similar chemical reactions. this compound is unique in its specific role as a secondary metabolite in human saliva and its applications in metabolomics research . Other similar compounds include L-glutamine and L-glutamic acid, which are also involved in various metabolic pathways and have important roles in human physiology .
Properties
IUPAC Name |
5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAITOFTZJRIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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